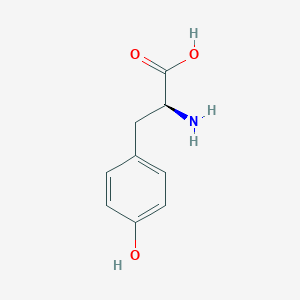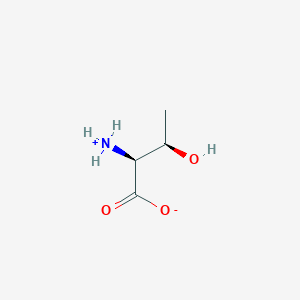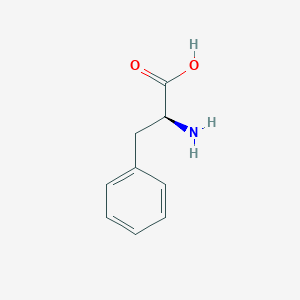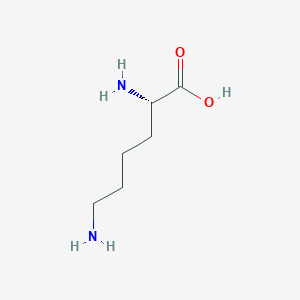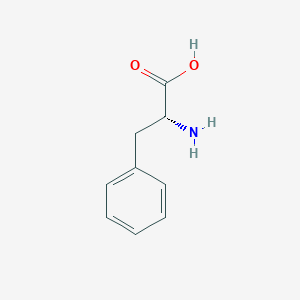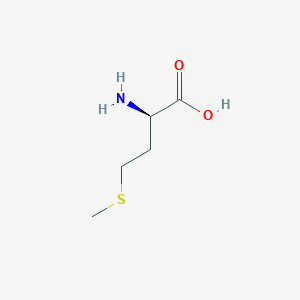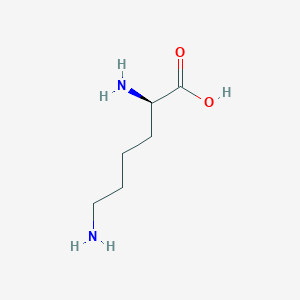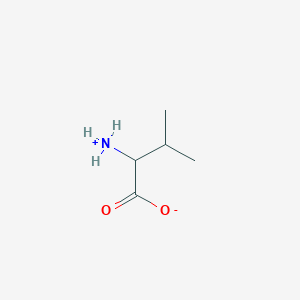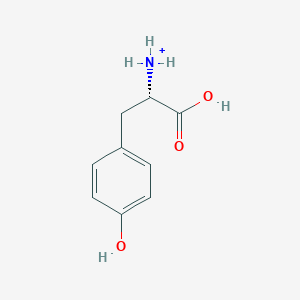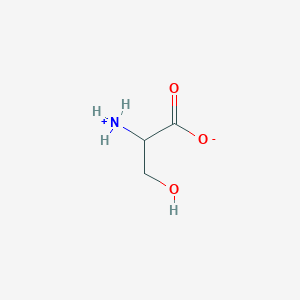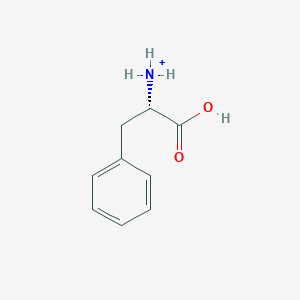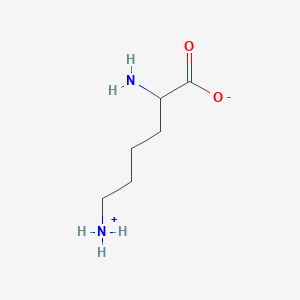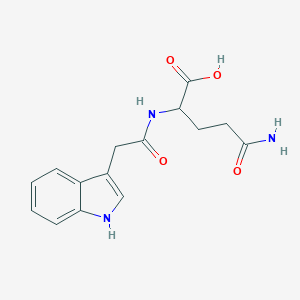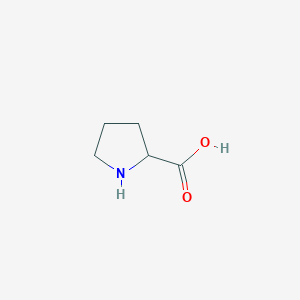
DL-プロリン
概要
説明
DL-Proline, also known as 2-pyrrolidinecarboxylic acid, is a racemic mixture of the two enantiomers, D-proline and L-proline. It is a non-essential amino acid, meaning it can be synthesized by the human body. Proline is unique among the amino acids due to its cyclic structure, which imparts distinct conformational rigidity. This compound is widely used in various fields, including biochemistry, pharmaceuticals, and industrial applications .
科学的研究の応用
DL-Proline has a wide range of applications in scientific research:
作用機序
Target of Action
DL-Proline, a chiral amino acid, is often used as an asymmetric organocatalyst for a variety of organic reactions . It has one basic and one acidic center each . The primary targets of DL-Proline are the enzymes involved in these reactions.
Mode of Action
DL-Proline interacts with its targets by providing conformational rigidity, which is unique compared to other amino acids . This rigidity allows DL-Proline to act as an effective catalyst in various organic reactions .
Biochemical Pathways
DL-Proline plays a significant role in proline biosynthesis and catabolism, which are essential processes in disease . These processes impact the wider metabolic network through their significant role in redox homeostasis . Proline biosynthesis and catabolism can generate ATP and reactive oxygen species (ROS) .
Pharmacokinetics
A study on a novel formulation of empagliflozin with co-former l-proline showed that it was bioequivalent in south korea . This suggests that DL-Proline may have similar ADME properties to L-Proline, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of DL-Proline’s action are primarily seen in its role in maintaining cellular redox homeostasis . It also plays a role in new protein synthesis as part of pathogenic processes . In cancer biology, proline metabolism is a critical system for integrating the signals in cancer and/or viral metabolic reprogramming .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DL-Proline. For instance, proline metabolism is sensitive to environmental cues and undergoes particular alterations that contribute to stress tolerance . Proline accumulation occurs due to the stimulation of its synthesis from glutamic acid, the suppression of proline oxidation, or changes in its incorporation in protein synthesis . This suggests that environmental stress can significantly influence the action of DL-Proline.
生化学分析
Biochemical Properties
DL-Proline interacts with several enzymes and proteins. For instance, it is involved in the oxidation process catalyzed by D-alanine dehydrogenase from Escherichia coli . This enzyme plays a general role in the metabolism of D-amino acids and their analogues .
Cellular Effects
DL-Proline influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the cycling of proline and Δ1-pyrroline-5-carboxylate through the proline metabolic cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Molecular Mechanism
At the molecular level, DL-Proline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, DL-Proline is involved in the oxidation process catalyzed by D-alanine dehydrogenase, indicating its role in enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Proline can change over time. For instance, oxidation activity was measured as an increase in A255 in the presence of 10 mM 3,4-dehydro-DL-proline .
Metabolic Pathways
DL-Proline is involved in several metabolic pathways. For instance, it is involved in the proline metabolic cycle, which impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
準備方法
Synthetic Routes and Reaction Conditions: DL-Proline can be synthesized through several methods. One common approach involves the reaction of L-proline with glacial acetic acid, followed by heating to 60-75°C. This mixture is then stirred to obtain DL-proline . Another method involves the use of aldehyde catalysts and organic acids to convert L-proline into D-proline, which can then be combined to form DL-proline .
Industrial Production Methods: Industrial production of DL-proline often involves the fermentation of specific microorganisms that can produce proline. This biotechnological approach is preferred due to its cost-effectiveness and sustainability. The fermentation broth is then subjected to various purification steps to isolate and crystallize DL-proline .
化学反応の分析
Types of Reactions: DL-Proline undergoes several types of chemical reactions, including:
Oxidation: DL-Proline can be oxidized to form hydroxyproline, an important component of collagen.
Reduction: Reduction reactions involving DL-proline are less common but can occur under specific conditions.
Substitution: DL-Proline can participate in substitution reactions, particularly in the formation of peptide bonds during protein synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Peptide bond formation typically involves reagents like carbodiimides and protecting groups to facilitate the reaction.
Major Products:
Hydroxyproline: Formed through oxidation, hydroxyproline is crucial for the stability of collagen.
Peptides: DL-Proline is incorporated into peptides and proteins during biosynthesis.
類似化合物との比較
L-Proline: The naturally occurring enantiomer, widely used in biological systems.
D-Proline: The unnatural enantiomer, less common but used in specific synthetic applications.
Uniqueness of DL-Proline: DL-Proline’s racemic nature allows it to be used in a broader range of applications compared to its individual enantiomers. Its ability to act as a chiral catalyst in asymmetric synthesis and its role in protein stability make it a versatile compound in both research and industrial settings .
特性
Key on ui mechanism of action |
Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae. |
|---|---|
CAS番号 |
609-36-9 |
分子式 |
C5H10NO2+ |
分子量 |
116.14 g/mol |
IUPAC名 |
(2S)-pyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/p+1/t4-/m0/s1 |
InChIキー |
ONIBWKKTOPOVIA-BYPYZUCNSA-O |
SMILES |
C1CC(NC1)C(=O)O |
異性体SMILES |
C1C[C@H]([NH2+]C1)C(=O)O |
正規SMILES |
C1CC([NH2+]C1)C(=O)O |
Color/Form |
Flat needles from alcohol + ether; prisms from water White crystals or crystalline powde |
密度 |
1.064 at 24 °C |
melting_point |
220-222 °C, decomposes MP: 215-220 °C with decomposition /D(+)-Proline/ MP: 205 °C with decomposition /DL-Proline/ 221 °C |
Key on ui other cas no. |
609-36-9 147-85-3 |
物理的記述 |
Dry Powder Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS] Solid White crystals or crystalline powder; odourless |
関連するCAS |
25191-13-3 |
溶解性 |
Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol Very soluble in water, alcohol; insoluble in ether Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol 162.0 mg/mL Soluble in water; Insoluble in ether Soluble (in ethanol) |
同義語 |
L Proline L-Proline Proline |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DL-Proline has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol [].
ANone: Researchers have used a variety of spectroscopic techniques to characterize DL-proline. These include:
- NMR: Both 1H and 13C NMR data have been used to determine the structure and conformation of DL-proline [, , ]. 1H-17O Nuclear Quadrupole Double Resonance has also been employed to study the chemically inequivalent oxygen sites in the crystal structure [, ].
- FTIR: Fourier transform infrared spectroscopy has been used to analyze intermolecular interactions in DL-proline aqueous solutions [].
- Mass Spectrometry: Mass spectrometry has been utilized to study the ionic fragmentation of DL-proline in the gas phase, particularly focusing on the dissociation pathways following photoionization [].
ANone: DL-Proline exhibits stability under a wide range of conditions relevant to research and industrial applications.
- Aqueous Solutions: Studies on the vapor-liquid equilibrium of DL-proline aqueous solutions demonstrate its stability across a range of temperatures and pressures [].
- Crystallization: DL-Proline readily forms crystals, and researchers have extensively studied its polymorphism, particularly in relation to enantiomeric ratios and crystallization methods []. This is important for understanding its stability and potential applications in drug formulations.
ANone: While not as biologically active as its L-enantiomer, research suggests that DL-proline can influence biological processes.
- Plant Growth: Studies have shown that DL-proline can impact plant growth and development. For example, DL-proline pretreatment of both infected and uninfected Bidens tripartita (bur marigold) plants led to reduced root weight and an increased ratio of tops to roots []. Additionally, Piriformospora indica-colonized Cymbidium aloifolium plantlets produced DL-proline, contributing to enhanced growth and acclimatization [].
- Microbial Metabolism: Research indicates that microorganisms can metabolize DL-proline. Studies using anaerobic microbial communities demonstrated that glycine was significantly depleted in the presence of DL-proline, suggesting its utilization as an energy source []. Additionally, DL-proline can influence the composition of gut microbiota, as evidenced by changes in the abundance of various bacterial genera in rats following DL-proline treatment [].
- Actinomycin Synthesis: Research on Streptomyces antibioticus showed that different stereoisomers of methylproline, including those derived from DL-proline, influenced actinomycin biosynthesis. The cis isomer of 3-methyl-DL-proline exhibited a more potent inhibitory effect compared to its trans counterpart [, ]. This highlights the importance of stereochemistry in biological activity.
A: Several methods have been developed for the synthesis of DL-Proline, with researchers exploring different synthetic routes and optimizing yields. One approach involves using α-piperidone as a starting material []. Another method utilizes 3,4-dehydro-DL-proline as a precursor, which can undergo reactions like cis-glycolation to yield various dihydroxyproline derivatives [].
A: * Oxidation: Studies have shown that DL-Proline can be oxidized by enzymes like D-alanine dehydrogenase from Escherichia coli. This reaction is particularly relevant for understanding the metabolism of D-amino acids and their analogs []. * Complex Formation: DL-Proline readily forms complexes with various metal ions. Researchers have investigated its interactions with metal ions like copper and zinc [, ]. These studies provide insights into the coordination chemistry of DL-proline and its potential applications in materials science.
ANone: Yes, computational chemistry has played a role in understanding DL-proline's properties and behavior.
- Intermolecular Interactions: Researchers have used X-ray charge densities to calculate intermolecular interaction energies and lattice energies of DL-proline crystals. These experimental results were compared with theoretical calculations (B3LYP for dimers and Periodic Hartree-Fock for crystals), showing good agreement for dimer interactions but requiring scaling factors for crystal calculations []. This highlights the importance of accurate experimental data for validating computational models.
- Reaction Pathway Analysis: DFT calculations have been employed to investigate the reaction pathways of DL-proline on TiO2 surfaces, providing insights into its adsorption and desorption behavior on different types of TiO2 surfaces []. This information is relevant for understanding the interactions of biomolecules with biomaterial surfaces, which is crucial for designing biocompatible materials.
A:
Methylproline Isomers: Research on the effects of methylproline isomers on actinomycin biosynthesis demonstrated that the position and stereochemistry of the methyl group significantly influenced their activity. For instance, cis-3-methyl-DL-proline was considerably more potent in inhibiting actinomycin synthesis compared to its trans isomer []. This underscores the importance of stereochemistry in biological activity. * Proline Analogs:* Studies on proline analogs like L-azetidine-2-carboxylic acid and 3,4-dehydro-DL-proline revealed their potential as pharmacological agents for treating fibrosis and cancer due to their ability to disrupt collagen synthesis []. These findings highlight the potential of modifying DL-proline to develop new therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


